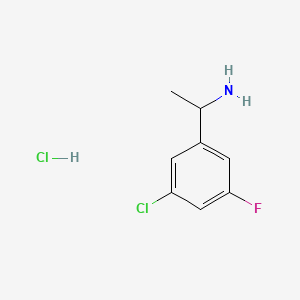

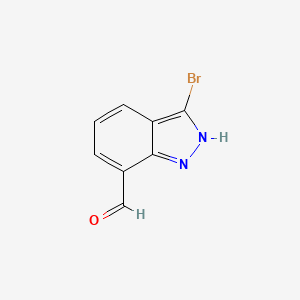

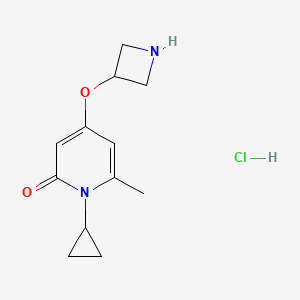

![molecular formula C9H15N3O2 B1379942 7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 1368587-97-6](/img/structure/B1379942.png)

7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a spiro ring system with a seven-membered ring and a four-membered ring. The seven-membered ring would contain two nitrogen atoms and the four-membered ring would contain one nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aminopropyl group and the dione groups. The amino group could potentially participate in reactions such as acylation or alkylation, while the dione groups could undergo reactions such as reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aminopropyl group could potentially increase its solubility in polar solvents, while the dione groups could contribute to its reactivity .Applications De Recherche Scientifique

Biotechnology

Polyampholytes Synthesis: This compound can be utilized in the synthesis of polyampholytes, which are macromolecules with both anionic and cationic groups. These have applications in creating biomaterials that mimic the behavior of natural proteins and polynucleotides. They are used in drug delivery systems, tissue engineering, and as structural biomaterials due to their salt-tolerant and thermal-resistant properties .

Pharmacology

Drug Development: In pharmacology, the compound’s structure could be instrumental in the development of new drugs. Its unique spirocyclic framework can be a valuable scaffold in medicinal chemistry, contributing to the stereochemistry of potential therapeutic agents .

Materials Science

Nanocomposite Adsorbents: The compound can be functionalized to create nanocomposites for environmental applications, such as the adsorption of heavy metals from aqueous solutions. This is particularly relevant in the synthesis of magnetic graphene oxide nanocomposites, which are used for water and wastewater treatment .

Chemical Synthesis

Amino Silicone Resins: It can be a precursor in the synthesis of amino silicone resins, which are used as modifiers in silicone rubber. These resins are characterized by their amino group content, which is essential for their application in various industrial processes .

Analytical Chemistry

Chromatography and Spectroscopy: The compound could be used as a standard or a reagent in analytical techniques such as chromatography and spectroscopy. Its unique structure allows for the development of methods for the identification and quantification of complex mixtures .

Environmental Science

Nanosensors: In environmental science, the compound can be used to develop nanosensors for the detection of pollutants. These sensors can be designed to be highly sensitive and selective for specific contaminants, aiding in environmental monitoring and remediation efforts .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione are currently unknown . The compound is structurally related to the 6-Azaspiro[3.4]octane-2,5-dione family , which is known for its wide use in medicinal chemistry . .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other compounds in the 6-azaspiro[34]octane-2,5-dione family .

Propriétés

IUPAC Name |

7-(3-aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c10-5-2-6-12-7(13)9(3-1-4-9)11-8(12)14/h1-6,10H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJGNGVLCMJHJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(=O)N(C(=O)N2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

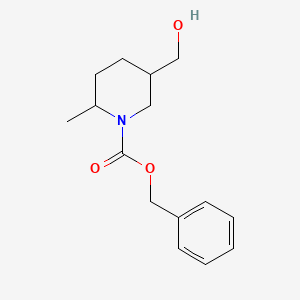

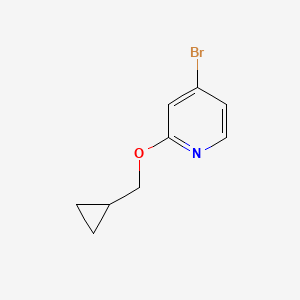

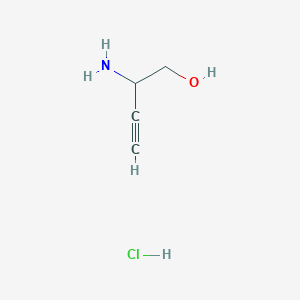

![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1379869.png)

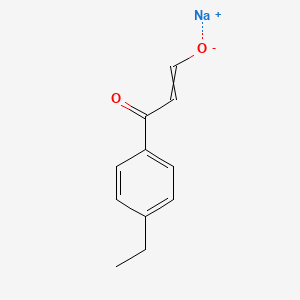

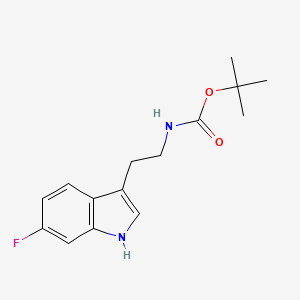

![1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B1379874.png)

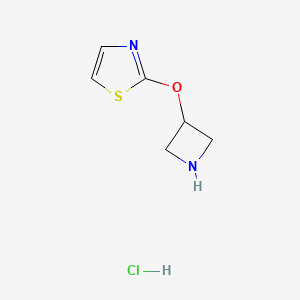

![[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol](/img/structure/B1379882.png)